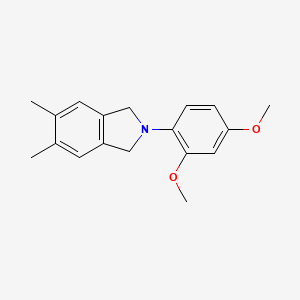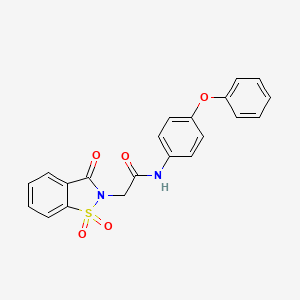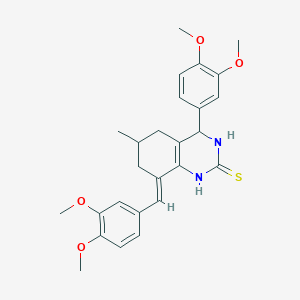![molecular formula C26H20ClN5O B11593647 5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one](/img/structure/B11593647.png)
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:
-
Core Structure: : The compound consists of a pyrimidine ring (a six-membered heterocycle containing two nitrogen atoms and four carbon atoms) fused with a quinazoline ring (a bicyclic system with a benzene ring fused to a pyrimidine ring). The benzyl group and the chloro substituent add further complexity.
-
Biological Relevance: : This compound is not only a synthetic curiosity but also plays a role in various biological processes. It’s worth noting that the quinazoline moiety is found in several natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common approaches:
-
Condensation Reaction
- Starting materials: 6-chloro-4-phenylquinazoline-2-amine and 6-methylpyrimidin-4(1H)-one.
- Reaction: Condensation of the two starting materials under appropriate conditions.
- Yield: The yield can vary based on reaction conditions and purification methods.
-
Multicomponent Reactions
- Multicomponent reactions involving quinazoline derivatives, pyrimidinones, and benzyl compounds can lead to the desired product.
Industrial Production
While there isn’t a specific industrial-scale production method for this compound, its synthesis can be adapted for larger-scale production using suitable modifications.
Analyse Des Réactions Chimiques
Reactivity
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at various functional groups.
Substitution Reactions: Substitution reactions (e.g., nucleophilic aromatic substitution) can occur at the chloro and other reactive sites.
Common Reagents: Reagents like strong acids, bases, and metal catalysts are often employed.
Major Products: The major products depend on the specific reaction conditions and regioselectivity.
Applications De Recherche Scientifique
Chemistry:
Building Block: Researchers use this compound as a building block for designing novel molecules.
Medicinal Chemistry: It serves as a starting point for developing potential drugs.
Biology and Medicine:
Anticancer Potential: Some derivatives of this compound exhibit antitumor activity.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
Industry:
Pharmaceuticals: The compound’s derivatives find applications in drug development.
Agrochemicals: It could be relevant in designing new pesticides or herbicides.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.
Propriétés
Formule moléculaire |
C26H20ClN5O |
|---|---|
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H20ClN5O/c1-16-20(14-17-8-4-2-5-9-17)24(33)31-25(28-16)32-26-29-22-13-12-19(27)15-21(22)23(30-26)18-10-6-3-7-11-18/h2-13,15H,14H2,1H3,(H2,28,29,30,31,32,33) |
Clé InChI |
HPONLAPGOBIIBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Ethylamino-6-methylsulfanyl-[1,3,5]triazin-2-yloxy)-benzoic acid methyl ester](/img/structure/B11593564.png)
![(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593568.png)

![(5Z)-5-(4-isobutoxy-3-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593574.png)
![(5Z)-3-cyclohexyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11593579.png)

![1-(4-nitrophenyl)-3,6-dihydro[1,4]diazepino[6,5-b]indol-2(1H)-one 4-oxide](/img/structure/B11593582.png)
![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11593586.png)
![(5Z)-5-(3-bromobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593587.png)
![2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11593609.png)
![1-[(Z)-[(4-Chloro-2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-ethylurea](/img/structure/B11593618.png)
![2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11593621.png)
![11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11593628.png)

